molecular formula C7H5F2NO3 B6156885 2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid CAS No. 1805037-76-6

2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid

Cat. No. B6156885
CAS RN: 1805037-76-6
M. Wt: 189.1
InChI Key:
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Description

2-(Difluoromethyl)-6-hydroxypyridine-3-carboxylic acid (2-DFHPCA) is a compound that has been studied for its potential applications in various industries, including pharmaceuticals, biotechnology, and materials science. It is an organic compound with a unique structure that has been found to exhibit a range of properties.

Scientific Research Applications

2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid has been studied for its potential applications in various scientific fields. In particular, it has been investigated for its use in pharmaceuticals, biotechnology, and materials science. In pharmaceuticals, it has been studied for its potential to act as a drug carrier, as well as for its ability to act as an inhibitor of enzymes. In biotechnology, it has been studied for its potential to act as an enzyme inhibitor and as a substrate for various biochemical reactions. In materials science, it has been studied for its potential to act as an adhesive, as well as for its ability to act as a catalyst for various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid has been studied in detail. It has been found to act as an inhibitor of enzymes, such as cytochrome P450, and as a substrate for various biochemical reactions. It has also been found to act as an adhesive, as well as a catalyst for various chemical reactions.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes, such as cytochrome P450, and to act as a substrate for various biochemical reactions. It has also been found to act as a catalyst for various chemical reactions, such as the synthesis of various compounds. Furthermore, it has been found to have an effect on the metabolism of various compounds, including drugs and hormones, and to act as an inhibitor of the release of neurotransmitters.

Advantages and Limitations for Lab Experiments

2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid has a number of advantages and limitations when used in lab experiments. One of the main advantages of using this compound is its low cost and availability. Furthermore, it is relatively easy to synthesize and can be used in a range of experiments. However, one of the main limitations is that it is not very stable and can be difficult to store.

Future Directions

2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid has a range of potential applications in various scientific fields. In the future, it could be used to develop new drugs and materials, as well as for use in biotechnology and materials science. Additionally, it could be used to further explore its mechanism of action, as well as its biochemical and physiological effects. Furthermore, it could be used to develop new catalysts and adhesives, as well as to explore its potential use in the synthesis of various compounds. Finally, it could be used to explore its potential use in the development of new enzymes and enzyme inhibitors.

Synthesis Methods

2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid can be synthesized via a two-step process, beginning with the reaction of ethyl 2-fluoropyridine-3-carboxylate with 2-fluoro-6-hydroxybenzaldehyde in acetonitrile. This reaction produces 2-fluoro-6-hydroxy-3-pyridinecarboxaldehyde, which is then treated with sodium hydroxide to yield this compound. This synthesis method has been found to be cost-effective and efficient, making it a viable option for industrial production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid involves the introduction of a difluoromethyl group onto a pyridine ring, followed by hydroxylation and carboxylation of the resulting compound.", "Starting Materials": [ "2-chloro-6-(difluoromethyl)pyridine", "Sodium hydroxide", "Hydrogen peroxide", "Carbon dioxide", "Methanol", "Water" ], "Reaction": [ "Step 1: 2-chloro-6-(difluoromethyl)pyridine is reacted with sodium hydroxide in methanol to form 2-(difluoromethyl)-6-methoxypyridine.", "Step 2: 2-(difluoromethyl)-6-methoxypyridine is then oxidized with hydrogen peroxide in water to form 2-(difluoromethyl)-6-hydroxypyridine.", "Step 3: Finally, 2-(difluoromethyl)-6-hydroxypyridine is carboxylated with carbon dioxide in the presence of a base to form 2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid." ] }

CAS RN

1805037-76-6

Molecular Formula

C7H5F2NO3

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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